Alatrofloxacin is classified under the category of fluoroquinolones, which are synthetic antibiotics derived from nalidixic acid. This class of antibiotics is known for its action against bacterial DNA synthesis by inhibiting enzymes critical for DNA replication and repair. Alatrofloxacin specifically relates to the naphthyridone subclass within this group .
The synthesis of alatrofloxacin involves several steps, typically beginning with the synthesis of its active form, trovafloxacin, followed by conversion into the mesylate salt. The methods include:
In industrial settings, automated reactors are utilized to enhance efficiency and ensure stringent quality control measures are in place.
Alatrofloxacin undergoes several types of chemical reactions:
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary based on desired outcomes but typically involve controlled temperatures and pH levels .
Alatrofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA synthesis. It targets DNA gyrase and topoisomerase IV—enzymes essential for DNA replication—leading to bacterial cell death. This mechanism is characteristic of fluoroquinolone antibiotics and contributes to their broad-spectrum efficacy against various pathogens .
Alatrofloxacin mesylate exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and its effectiveness as an antibiotic .
Despite its withdrawal from the market due to safety issues, alatrofloxacin was utilized primarily in clinical settings for treating severe bacterial infections when other antibiotics were ineffective due to resistance. Its unique structural features provided specific advantages in combating certain pathogens.
Alatrofloxacin mesylate (chemically designated as (1α,5α,6α)-L-alanyl-N-[3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5,8-dihydro-5-oxo-1,8-naphthyridine-2-yl]-3-azabicyclo[3.1.0]hex-6-yl]-L-alaninamide monomethanesulfonate) was developed as a water-soluble prodrug of the broad-spectrum fluoroquinolone antibiotic trovafloxacin (CP-116517). The parent compound trovafloxacin demonstrated potent activity against Gram-positive streptococci and Gram-negative pathogens, including resistant Neisseria gonorrhoeae strains, but suffered from poor aqueous solubility that limited its intravenous formulation potential [5] [6]. To overcome this pharmacokinetic limitation, Pfizer medicinal chemists employed a prodrug strategy by conjugating two L-alanyl residues to the 6-amino group of trovafloxacin’s azabicyclohexyl moiety via amide linkages. This structural modification transformed the crystalline trovafloxacin into an amphoteric diamino acid derivative with significantly enhanced water solubility (>50 mg/mL in mesylate salt form compared to <1 mg/mL for trovafloxacin) [3] [4]. The design capitalized on the rapid hydrolytic conversion by plasma esterases and peptidases in vivo, ensuring efficient release of the active moiety. Alatrofloxacin’s prodrug architecture provided critical formulation advantages for parenteral administration while maintaining the potent topoisomerase IV and DNA gyrase inhibition characteristics of its active metabolite [7] [8].
Table 1: Structural Comparison of Alatrofloxacin and Trovafloxacin
Property | Alatrofloxacin | Trovafloxacin |
---|---|---|
Chemical Formula | C₂₆H₂₅F₃N₆O₅ (free base) | C₂₀H₁₅F₃N₆O₃ |
Molecular Weight | 558.5 g/mol (free base), 654.6 g/mol (mesylate) | 437.4 g/mol |
Key Functional Groups | Bis-L-alaninamide prodrug moiety at C6 position | Free amino group at C6 position |
Aqueous Solubility | >50 mg/mL (as mesylate salt) | <1 mg/mL |
Primary Biological Role | Prodrug (inactive) | Active antibacterial agent |
The bioactivation of alatrofloxacin to trovafloxacin occurs through a sequential enzymatic hydrolysis cascade primarily mediated by plasma and tissue peptidases. In vitro studies using human plasma models demonstrated that the initial rate-limiting step involves cleavage of the terminal alanine residue by aminopeptidases, yielding the mono-alanyl intermediate CP-117,596. This intermediate undergoes rapid secondary hydrolysis by nonspecific esterases and possibly paraoxonase-1 (PON1), releasing the active trovafloxacin molecule and L-alanine [1] [4]. The conversion is exceptionally efficient, with pharmacokinetic studies in humans showing complete hydrolysis within 60 minutes post-intravenous administration. Enzymatic kinetics reveal a Vmax of 0.32 ± 0.05 µmol/min/mL and Km of 18.5 ± 2.7 µM for the initial hydrolysis step in human plasma, indicating high substrate affinity and turnover rate [3]. The hydrolysis exhibits stereospecificity, with the L-alanyl configuration being essential for recognition by mammalian peptidases – D-alanyl analogues demonstrate significantly slower conversion kinetics. This bioactivation pathway ensures that therapeutic trovafloxacin concentrations are achieved rapidly at infection sites, particularly in phagocytic cells where the active metabolite accumulates [1] [6].
Table 2: Enzymatic Hydrolysis Pathway of Alatrofloxacin
Step | Enzyme Class | Substrate | Product | Kinetic Parameters |
---|---|---|---|---|
Primary Hydrolysis | Plasma aminopeptidases | Alatrofloxacin | CP-117,596 (monoalanyl intermediate) | Km = 18.5 ± 2.7 µM; Vmax = 0.32 ± 0.05 µmol/min/mL |
Secondary Hydrolysis | Nonspecific esterases, paraoxonase-1 | CP-117,596 | Trovafloxacin + L-alanine | Km = 42.3 ± 5.1 µM; Vmax = 0.81 ± 0.09 µmol/min/mL |
Overall Conversion | Plasma peptidases | Alatrofloxacin | Trovafloxacin | t½ < 15 minutes in human plasma |
The synthesis of alatrofloxacin mesylate involves a multi-step regioselective process centered on protecting group strategies to ensure the selective functionalization of the bicyclic amine moiety. The manufacturing route begins with the protected trovafloxacin intermediate (1α,5α,6α)-3-[8-(2,4-difluorophenyl)-6-(ethoxycarbonyl)-3-fluoro-5,8-dihydro-5-oxo-1,8-naphthyridin-2-yl]-3-azabicyclo[3.1.0]hex-6-amine, where the amine group is safeguarded with a tert-butoxycarbonyl (Boc) group. This intermediate undergoes peptide coupling with N-Boc-L-alanine using carbodiimide reagents (DCC or EDC) with catalytic DMAP, followed by Boc deprotection under acidic conditions (trifluoroacetic acid in dichloromethane) to yield the mono-alanyl intermediate [3] [9]. This intermediate then undergoes a second coupling with N-Boc-L-alanyl-L-alanine preformed dipeptide, generating the fully protected prodrug. Critical process parameters include maintaining reaction temperatures below -10°C during coupling to prevent racemization and employing high-purity dichloromethane as the solvent system to minimize impurity formation [3].
The final stage involves Boc deprotection and simultaneous salt formation with methanesulfonic acid in a mixed solvent system (acetonitrile:water 3:1) under controlled crystallization conditions. The mesylate salt formation is optimized at pH 4.5–5.0 and temperatures of 2–8°C to produce the desired crystalline monomethanesulfonate hydrate. Process refinements detailed in patent US6194429B1 established that polystyrene divinylbenzene resin chromatography effectively removes the critical impurities CP-117,596 (monoalanyl intermediate) and CP-118,952 (hydrolyzed fluoroquinolone core) to pharmacopeial standards (<0.1% w/w) [3]. The final drug substance exhibits characteristic polymorph Form I with melting point 192-195°C (dec), confirmed by XRPD and DSC analyses. The stringent control of water content (<1.5% w/w by Karl Fischer) during crystallization prevents hydrate variability, ensuring consistent dissolution characteristics in the intravenous formulation [3] [4].
Table 3: Key Process Parameters in Alatrofloxacin Mesylate Synthesis
Synthetic Stage | Critical Parameters | Control Strategy | Impurity Profile |
---|---|---|---|
First Coupling | Temperature: -15°C to -10°C; Coupling agent: EDC/HOBt; Solvent: anhydrous DCM | Reaction monitoring by HPLC; Limit unreacted intermediate <0.5% | Dipeptide dimer <0.3%; Racemization products <0.1% |
Boc Deprotection | Acid concentration: 25% TFA in DCM; Duration: 2h at 20°C | Neutralization to pH 7.0 ± 0.5 with triethylamine | Boc-adducts <0.2%; Trifluoroacetyl impurity <0.15% |
Second Coupling | Temperature: 0-5°C; Coupling agent: DCC/DMAP; Solvent: DMF | Stoichiometric control of dipeptide (1.05 eq) | Incomplete coupling product <1.0%; Diacyl impurity <0.5% |
Mesylate Formation | Crystallization: acetonitrile/water (3:1); pH 4.5-5.0; Temperature: 2-8°C | Seeding with Form I crystals; Drying: vacuum, 40°C | CP-117,596 <0.1%; CP-118,952 <0.1%; Residual solvents <500 ppm |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7